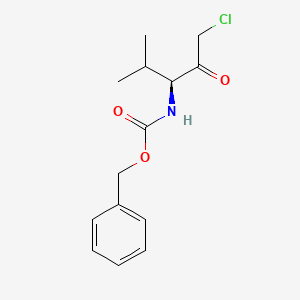
Z-L-Val-chloromethylketone
Übersicht
Beschreibung
Z-L-Val-chloromethylketone is a synthetic organic compound with the molecular formula C14H18ClNO3. It is primarily used in research and development settings and is not intended for medicinal or household use . This compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
The synthesis of Z-L-Val-chloromethylketone involves several steps, typically starting with the protection of the amino group of valine. The protected valine is then subjected to chloromethylation to introduce the chloromethyl group. The final step involves the deprotection of the amino group to yield the desired compound. The specific reaction conditions and reagents used can vary, but common methods include the use of chloromethyl methyl ether and a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Z-L-Val-chloromethylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Z-L-Val-chloromethylketone has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in the synthesis of various bioactive compounds and as a tool in the study of enzyme mechanisms. In medicinal chemistry, it is employed to develop inhibitors for specific enzymes, which can be used in drug discovery and development .
Wirkmechanismus
The mechanism of action of Z-L-Val-chloromethylketone involves its interaction with specific molecular targets, such as enzymes. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of their activity. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Z-L-Val-chloromethylketone can be compared with other similar compounds, such as Z-L-Phe-chloromethylketone and Z-L-Leu-chloromethylketone. These compounds share similar structures and reactivity but differ in the specific amino acid residue. The uniqueness of this compound lies in its specific interaction with enzymes that recognize the valine residue, making it a valuable tool in studying enzymes with valine-specific activity .
Conclusion
This compound is a versatile compound with significant applications in scientific research Its ability to undergo various chemical reactions and its role in enzyme inhibition make it a valuable tool in chemistry, biology, and medicine
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(2)13(12(17)8-15)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKTTVMLUYLGQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552487 | |
| Record name | Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90105-41-2 | |
| Record name | Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


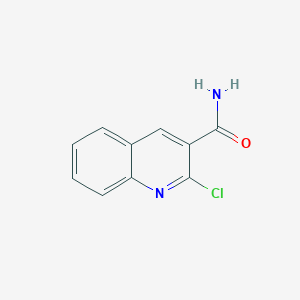
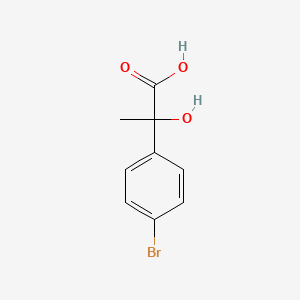
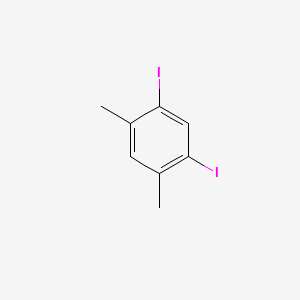

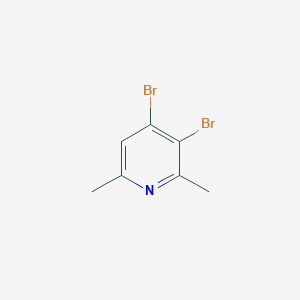
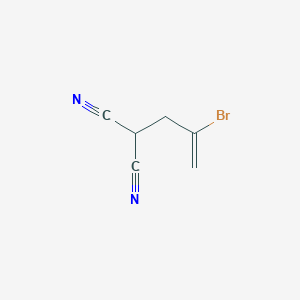
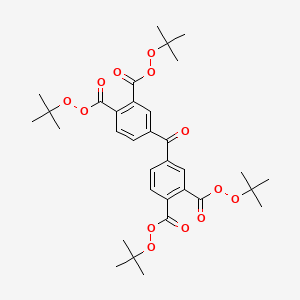

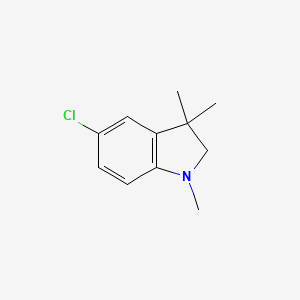
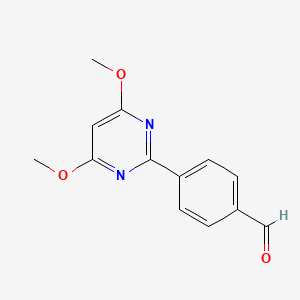
![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)
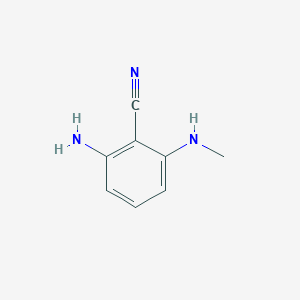
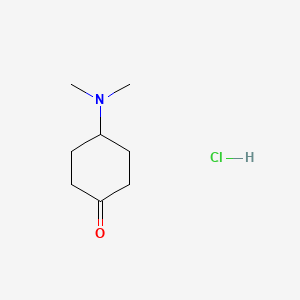
![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)
